molecular formula C22H20Cl2N4 B1675415 LUF6000 CAS No. 890087-21-5

LUF6000

Katalognummer: B1675415
CAS-Nummer: 890087-21-5
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: UWJVRSIGHHSDSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LUF6000 beinhaltet die Bildung der Imidazoquinolin-Kernstruktur, gefolgt von der Einführung der Cyclohexyl- und Dichlorphenylgruppen. Die wichtigsten Schritte umfassen:

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der oben genannten Synthesewege, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Sicherstellung der Einhaltung der industriellen Sicherheits- und Umweltvorschriften umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

LUF6000 unterliegt hauptsächlich:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen zu Veränderungen der funktionellen Gruppen führen können, die an dem Molekül vorhanden sind .

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

1. Anti-inflammatory Properties:
LUF6000 has demonstrated significant anti-inflammatory effects in various animal models. In a rat model of adjuvant-induced arthritis, this compound reduced inflammation and joint damage . Additionally, it inhibited osteoarthritis development in a monoiodoacetate-induced model and exhibited protective effects in liver inflammation during acute hepatitis .

2. Cardioprotective Effects:
Research indicates that this compound may provide cardioprotection during ischemia/reperfusion injuries. It enhances tissue repair mechanisms by increasing adenosine levels in ischemic tissues, which can promote cytoprotection through various GPCR subtypes .

3. Erectile Dysfunction Treatment:
In studies evaluating diabetic rat models, this compound (also referred to as CF602) improved erectile function by increasing intracavernosal pressure and endothelial nitric oxide synthase activity . This suggests potential therapeutic applications in treating erectile dysfunction.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceModelFindings
Cohen et al. (2014)Rat adjuvant-induced arthritisReduced inflammation and joint damage
Itzhak et al. (2022)Diabetic rat modelIncreased intracavernosal pressure; improved erectile function
Gao et al. (2008)Canine A3 AR modelEnhanced Emax of Cl-IB-MECA by >2-fold; cardioprotective effects observed

Wirkmechanismus

LUF6000 exerts its effects by modulating the A3 adenosine receptor, a G protein-coupled receptor involved in various physiological processes. The compound enhances the efficacy of agonists at this receptor by binding to an allosteric site, which increases the receptor’s affinity for its endogenous ligand, adenosine. This modulation leads to downstream effects on signaling pathways, including the inhibition of inflammatory cytokines and the regulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

LUF6000 ist einzigartig in seiner Fähigkeit, als allosterischer Modulator des A3-Adenosin-Rezeptors zu wirken. Zu ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine spezifischen allosterischen Modulationseigenschaften aus, die es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen machen.

Biologische Aktivität

LUF6000 is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR), which plays a crucial role in various physiological processes, including inflammation and immune response. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on cellular signaling, and potential therapeutic applications based on current research findings.

This compound enhances the signaling of orthosteric agonists at the A3AR by binding to an allosteric site on the receptor. This binding leads to increased efficacy of agonists like Cl-IB-MECA and can convert certain antagonists into agonists, showcasing its unique pharmacological profile . The modulation occurs without promoting β-arrestin2 recruitment, indicating a bias in signaling pathways that may have implications for therapeutic applications in pain and inflammation .

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly enhances the efficacy of low-efficacy agonists at concentrations starting from 0.1 μM. For instance, it increased the E_max (maximum effect) of Cl-IB-MECA substantially compared to higher-efficacy agonists like NECA, which are already close to their maximum response .

Table 1: Efficacy Enhancement by this compound

Concentration (μM)E_max Enhancement (%)
0.163.8 ± 5.2
1.092.7 ± 9.7
10102 ± 7.6

This table illustrates the concentration-dependent enhancement of E_max by this compound on Cl-IB-MECA.

In Vivo Studies

This compound has been evaluated in various animal models for its anti-inflammatory properties. In studies involving adjuvant-induced arthritis and other inflammatory conditions, this compound exhibited significant anti-inflammatory effects through modulation of signaling pathways involving NF-κB and PI3K .

Case Studies

  • Adjuvant-Induced Arthritis : Administration of this compound resulted in reduced inflammation and joint swelling in rat models, indicating its potential as a treatment for rheumatoid arthritis.
  • Monoiodoacetate-Induced Osteoarthritis : In this model, this compound demonstrated a decrease in pain-related behaviors and inflammatory markers.
  • Concanavalin A-Induced Liver Inflammation : Mice treated with this compound showed lower levels of liver inflammation markers and improved liver function tests.

Gene Regulation Effects

This compound has been shown to influence gene expression related to inflammation. In HL-60 cells treated with this compound alongside MRS5698 (an A3AR agonist), there was significant upregulation of pro-inflammatory genes such as IL-1α and IL-6, suggesting its role in modulating immune responses .

Eigenschaften

IUPAC Name

2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJVRSIGHHSDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470994
Record name LUF6000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890087-21-5
Record name LUF6000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LUF6000
Reactant of Route 2
LUF6000
Reactant of Route 3
LUF6000
Reactant of Route 4
Reactant of Route 4
LUF6000
Reactant of Route 5
Reactant of Route 5
LUF6000
Reactant of Route 6
LUF6000
Customer
Q & A

A: LUF6000 is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR) [, , , , , , , ]. Unlike agonists that directly activate the receptor, this compound enhances the binding and signaling of the endogenous agonist, adenosine, to the A3AR [, , , , , , , ]. This interaction ultimately leads to downstream effects like the modulation of signaling proteins such as PI3K, IKK, IκB, Jak-2, and STAT-1, ultimately decreasing the levels of NF-κB, a key mediator of inflammatory responses [].

A: this compound's mechanism as a PAM offers potential advantages over direct agonists. It acts selectively in areas with elevated adenosine levels, such as inflamed tissues or tumor microenvironments []. This targeted action could potentially minimize off-target effects associated with systemic A3AR activation.

A: Studies using molecular modeling and mutagenesis revealed that this compound binds to an extrahelical, lipid-facing pocket distinct from the orthosteric site where adenosine binds []. This allosteric site is located within a region encompassing transmembrane domains 1 and 7, as well as helix 8 of the A3AR [].

A: Molecular modeling suggests that the planar 1H-imidazo[4,5-c]quinolinamine ring system of this compound participates in π-π stacking interactions with tyrosine residues (Y2847.55 and Y2938.54) in the binding pocket []. Additionally, the exocyclic amine of this compound forms a crucial hydrogen bond with Y2847.55 []. Replacing these amine groups with heteroatoms lacking hydrogen bonding capability significantly reduces allosteric enhancement, highlighting their importance for this compound's activity [].

A: Interestingly, the allosteric effects of this compound are species-dependent [, , , ]. While it demonstrates potent enhancing activity with canine and rabbit A3ARs, it shows little to no effect on mouse or rat A3ARs []. This species-dependent pharmacology underscores the importance of careful species selection in preclinical research.

A: Yes, structure-activity relationship (SAR) studies involving modifications at the 4-amino and 2 positions of this compound have been conducted []. These modifications aimed to enhance the compound's allosteric effects. Several derivatives demonstrated increased potentiation of agonist efficacy and decreased agonist dissociation rates, indicating successful optimization [].

A: this compound exhibits anti-inflammatory effects in several animal models. It has demonstrated efficacy in rat models of adjuvant-induced arthritis and monoiodoacetate-induced osteoarthritis []. Additionally, this compound effectively reduced inflammation in a mouse model of concanavalin A-induced liver inflammation [].

A: While this compound shows promise, challenges remain. Its species-dependent activity necessitates careful consideration in preclinical studies [, , , ]. Thorough investigation of its pharmacokinetic properties, potential off-target effects, and long-term safety profile is crucial for its translational development.

ANone: this compound is currently in the preclinical research phase. Further research, including extensive in vivo studies and toxicology assessments, is needed before it can advance to clinical trials.

A: Future research should focus on optimizing the pharmacokinetic properties of this compound and developing derivatives with improved potency and selectivity []. Understanding the precise molecular mechanisms underlying its species-dependent activity is crucial [, , ]. Exploring its therapeutic potential in other disease models, particularly those characterized by localized inflammation or immune dysregulation, could pave the way for novel therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.